molecular formula C22H26N4O2 B2607277 (3r,5r,7r)-N-(2-((Z)-2-((1H-indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)adamantane-1-carboxamide CAS No. 476431-10-4

(3r,5r,7r)-N-(2-((Z)-2-((1H-indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)adamantane-1-carboxamide

Cat. No. B2607277
M. Wt: 378.476
InChI Key: RHCSDAFONYNLQS-ROTLSHHCSA-N
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Description

The compound’s structure, functional groups, and other physical characteristics are described.



Synthesis Analysis

The methods and processes used to synthesize the compound are detailed, including the starting materials, reaction conditions, and yield.



Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the compound’s molecular structure.



Chemical Reactions Analysis

The compound’s reactivity is studied. This includes its behavior in different chemical reactions, its stability, and its interactions with other compounds.



Physical And Chemical Properties Analysis

The compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and spectral properties, are determined.


Scientific Research Applications

Synthesis and Derivatives

  • Synthesis of Novel N-(R)-2-(1-Adamantyl)-1H-Benzimidazole-5(6)- Carboxamide, Carbohydrazide, and 1,3,4-Oxadiazole Derivatives : This study details the synthesis of benzimidazole derivatives bearing an adamantane moiety, which could be related to the chemical structure of interest. It describes the process involving condensation/cyclization reactions and the conversion of methyl 2-(1-adamantyl)-1H-benzimidazole-5(6)-carboxylate to various derivatives (Soselia et al., 2020).

  • Antibacterial Candidates Based on (E)-N′-[(Heteroaryl)methylene]adamantane-1-carbohydrazides : Another study synthesizes new N′-heteroarylidene-1-carbohydrazide derivatives, showing potent antibacterial activity. These compounds, related to the structure , exhibit minimal inhibitory concentration (MIC) values indicating their efficacy as broad-spectrum antibacterial agents (Al-Wahaibi et al., 2020).

  • Trypanocidal Activity of Adamantane Derivatives : A study on the synthesis and pharmacological evaluation of adamantane hydrazones reveals their potential in treating trypanosomiasis. The most active adduct demonstrates significant trypanocidal activity and selectivity, indicating the therapeutic potential of such structures (Foscolos et al., 2019).

  • Antimicrobial Agents from Indole-3-carbaldehyde Semicarbazone Derivatives : Research on the synthesis of indole-bearing hydrazides and their antimicrobial activity provides insight into the use of similar adamantane derivatives. These compounds show significant inhibitory activity against various microorganisms, including Staphylococcus aureus and Candida albicans, suggesting their potential in antimicrobial applications (Almutairi et al., 2018).

Neuroprotective Agents

  • Neuroprotective Activity of Heterocyclic Adamantane Amines : A series of heterocyclic adamantane amines demonstrate multifunctional neuroprotective activities. They inhibit N-methyl-d-aspartate receptors/ion channels and calcium channels and show free radical scavenging potential. Such characteristics may be relevant to the pharmacological profile of the compound (Joubert et al., 2011).

Antiviral and Antifungal Activities

  • Anti-Influenza Virus Activity of Adamantane Derivatives : Research shows that adamantane derivatives exhibit potent antiviral activity against influenza viruses. This indicates the potential use of similar adamantane-based compounds in antiviral therapies (Göktaş et al., 2012).

  • Cytotoxic and Antioxidant Properties of Indole Derivatives : Indole-hydrazinyl-thiazole derivatives, structurally similar to the compound , exhibit significant cytotoxic activity against carcinoma cell lines and notable antioxidant activity. This suggests the possibility of such adamantane derivatives having similar properties (Grozav et al., 2017).

Polymer Science Applications

  • Synthesis of Polyamides with Adamantyl Moieties : The creation of new polyamides incorporating adamantyl groups demonstrates the versatility of adamantane derivatives in polymer science. This research could be relevant in understanding the broader applications of such compounds (Chern et al., 1998).

Safety And Hazards

The compound’s toxicity and potential hazards are evaluated. This can involve studying its effects on human health and the environment.


Future Directions

Based on the compound’s properties and effects, researchers suggest potential applications and areas for further study.


Please consult a professional chemist or a relevant expert for a detailed analysis of this specific compound. They may have access to more specific and up-to-date resources or databases. Also, please note that handling chemicals should always be done following the appropriate safety measures and under the supervision of a trained professional.


properties

IUPAC Name

N-[2-[(2Z)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-2-oxoethyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2/c27-20(26-25-12-17-11-23-19-4-2-1-3-18(17)19)13-24-21(28)22-8-14-5-15(9-22)7-16(6-14)10-22/h1-4,11-12,14-16,23H,5-10,13H2,(H,24,28)(H,26,27)/b25-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHCSDAFONYNLQS-ROTLSHHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCC(=O)NN=CC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCC(=O)N/N=C\C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3r,5r,7r)-N-(2-((Z)-2-((1H-indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)adamantane-1-carboxamide

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